REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(=O)(=O)(O)O.C1C=C(O)C([S:20]([C:23]2[CH:28]=[CH:27][C:26]([OH:29])=[CH:25][CH:24]=2)(=[O:22])=[O:21])=CC=1.[OH-].[Na+]>O.ClC1C=CC=CC=1Cl>[CH:6]1[C:1]([OH:7])=[CH:2][CH:3]=[C:4]([S:20]([C:23]2[CH:28]=[CH:27][C:26]([OH:29])=[CH:25][CH:24]=2)(=[O:22])=[O:21])[CH:5]=1 |f:3.4|
|
Name
|
|
Quantity
|
290 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
146 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=C(C=C2)O
|
Name
|
|
Quantity
|
62 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
CUSTOM
|
Details
|
reaches about 150° C.
|
Type
|
CUSTOM
|
Details
|
giving off
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
CUSTOM
|
Details
|
separated into two phases, i.e., water and o-dichlorobenzene
|
Type
|
CUSTOM
|
Details
|
the temperature of reaction mixture
|
Type
|
CUSTOM
|
Details
|
is about 180° C
|
Type
|
DISTILLATION
|
Details
|
Subsequently o-dichlorobenzene containing small amounts of water and phenol is completely distilled off over a period of 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
to produce
|
Type
|
CUSTOM
|
Details
|
the dried reaction mixture in a solid state
|
Type
|
CUSTOM
|
Details
|
to 175° to 185° C
|
Type
|
CUSTOM
|
Details
|
the dried reaction mixture
|
Type
|
ADDITION
|
Details
|
is added to the solution
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
FILTRATION
|
Details
|
The resulting crystals are filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 332 g | |
YIELD: PERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(=O)(=O)(O)O.C1C=C(O)C([S:20]([C:23]2[CH:28]=[CH:27][C:26]([OH:29])=[CH:25][CH:24]=2)(=[O:22])=[O:21])=CC=1.[OH-].[Na+]>O.ClC1C=CC=CC=1Cl>[CH:6]1[C:1]([OH:7])=[CH:2][CH:3]=[C:4]([S:20]([C:23]2[CH:28]=[CH:27][C:26]([OH:29])=[CH:25][CH:24]=2)(=[O:22])=[O:21])[CH:5]=1 |f:3.4|
|
Name
|
|
Quantity
|
290 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
146 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=C(C=C2)O
|
Name
|
|
Quantity
|
62 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
CUSTOM
|
Details
|
reaches about 150° C.
|
Type
|
CUSTOM
|
Details
|
giving off
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
CUSTOM
|
Details
|
separated into two phases, i.e., water and o-dichlorobenzene
|
Type
|
CUSTOM
|
Details
|
the temperature of reaction mixture
|
Type
|
CUSTOM
|
Details
|
is about 180° C
|
Type
|
DISTILLATION
|
Details
|
Subsequently o-dichlorobenzene containing small amounts of water and phenol is completely distilled off over a period of 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
to produce
|
Type
|
CUSTOM
|
Details
|
the dried reaction mixture in a solid state
|
Type
|
CUSTOM
|
Details
|
to 175° to 185° C
|
Type
|
CUSTOM
|
Details
|
the dried reaction mixture
|
Type
|
ADDITION
|
Details
|
is added to the solution
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
FILTRATION
|
Details
|
The resulting crystals are filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 332 g | |
YIELD: PERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |